4-Methylpyridin-3-carbothioamid

Übersicht

Beschreibung

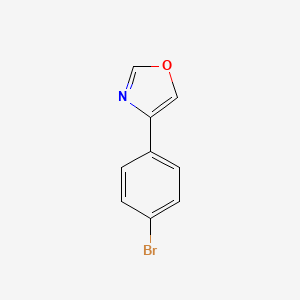

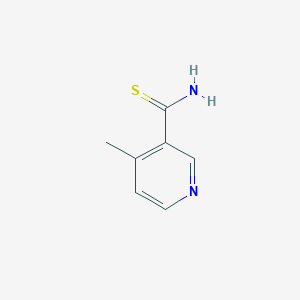

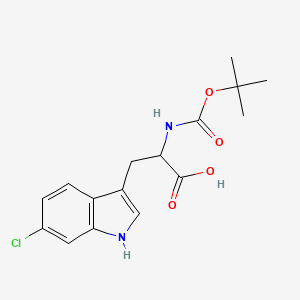

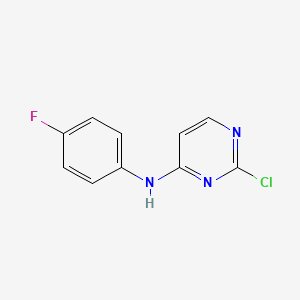

4-Methylpyridine-3-carbothioamide is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methylpyridine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Bausteine

4-Methylpyridin-3-carbothioamid wird als chemischer Baustein in der Life-Science-Forschung verwendet . Es ist ein grundlegender Bestandteil bei der Synthese komplexerer Moleküle.

Urease-Inhibitoren

Eine der wichtigsten Anwendungen von this compound ist seine Verwendung als Urease-Inhibitor . Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, ein Prozess, der eine entscheidende Rolle im Stickstoffkreislauf verschiedener Organismen spielt.

Anti-Ureolytische Therapie

Die Verbindung hat potenzielle Anwendungen bei der Entwicklung neuer Therapien für Krankheiten, die durch ureolytische Bakterien verursacht werden . Diese Bakterien sind an verschiedenen lebensbedrohlichen Erkrankungen beteiligt, wie z. B. Magen- und Zwölffingerdarmkrebs .

Synthese neuartiger Strukturen

This compound kann zur Synthese neuartiger Strukturen wie Pyridin-Carboxamid- und Carbothioamid-Derivate verwendet werden . Diese Derivate haben eine signifikante inhibitorische Wirkung gegen Urease gezeigt .

Molekular-Docking-Studien

Die Verbindung wird in Molekular-Docking-Studien verwendet, um die Bindungsart von aktivem Pyridin-Carbothioamid an das Enzym Urease zu verstehen . Dies hilft, die Interaktionsweise der Verbindung mit dem Enzym zu verstehen.

Entwicklung fluorierter organischer Chemikalien

Obwohl nicht direkt erwähnt, ist die Entwicklung fluorierter organischer Chemikalien ein zunehmend wichtiges Forschungsthema . Da this compound ein Schlüsselbestandteil in der organischen Chemie ist, könnte es potenzielle Anwendungen in diesem Bereich haben.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Methylpyridine-3-carbothioamide are currently unknown. Pyridine-based molecules, such as 4-Methylpyridine-3-carbothioamide, have been incorporated in a diverse range of drug candidates approved by the FDA . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .

Mode of Action

Pyridine-based molecules are known to interact with their targets in a variety of ways, often resulting in significant changes in the target’s function .

Biochemical Pathways

Pyridine-based molecules are known to affect numerous oxidation–reduction processes .

Result of Action

The molecular and cellular effects of 4-Methylpyridine-3-carbothioamide’s action are currently unknown. Pyridine-based molecules have been found to be potent and eligible candidates against a range of diversified diseases .

Action Environment

It is known that the biological activities of pyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemische Analyse

Biochemical Properties

4-Methylpyridine-3-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between 4-Methylpyridine-3-carbothioamide and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for developing treatments for conditions caused by ureolytic bacteria.

Cellular Effects

The effects of 4-Methylpyridine-3-carbothioamide on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Methylpyridine-3-carbothioamide can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can impact cellular metabolism, potentially altering the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 4-Methylpyridine-3-carbothioamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For example, its interaction with urease involves binding to the enzyme’s active site, leading to enzyme inhibition . Additionally, 4-Methylpyridine-3-carbothioamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-Methylpyridine-3-carbothioamide can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpyridine-3-carbothioamide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of 4-Methylpyridine-3-carbothioamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects . For instance, high doses of 4-Methylpyridine-3-carbothioamide have been associated with neurophysiological changes, including increased latency of evoked potentials and seizures . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Methylpyridine-3-carbothioamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the degradation of 4-Methylpyridine-3-carbothioamide by Pseudonocardia sp. strain M43 involves initial hydroxylation, leading to the formation of intermediate metabolites .

Transport and Distribution

The transport and distribution of 4-Methylpyridine-3-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 4-Methylpyridine-3-carbothioamide in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Methylpyridine-3-carbothioamide can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus or mitochondria can impact gene expression or cellular metabolism, respectively. Understanding the subcellular localization of 4-Methylpyridine-3-carbothioamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

4-methylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIPQCJUEWOCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622011 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38824-78-1 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)